molecular formula C8H7BrClFO B6293533 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene CAS No. 2379322-10-6

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene

Cat. No. B6293533
CAS RN: 2379322-10-6
M. Wt: 253.49 g/mol
InChI Key: SRRKYVLNBKABMI-UHFFFAOYSA-N
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Description

“1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7BrClFO . It is a type of polyhalo substituted benzene .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring . The methoxymethyl group is also attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the searched resources, related compounds such as 1-Bromo-4-chloro-2-fluorobenzene have been reported to undergo Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 253.5 . Other physical and chemical properties specific to this compound were not found in the available resources.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a polyhalo substituted benzene . It is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This suggests that its mode of action involves the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which this compound participates in, is a key step in the synthesis of various biologically active compounds . Therefore, it can be inferred that this compound indirectly influences multiple biochemical pathways through its role in the synthesis of these compounds.

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is to facilitate the formation of carbon-carbon bonds in the synthesis of various organic compounds . The resulting compounds could have diverse molecular and cellular effects depending on their structure and function.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is typically carried out under mild conditions and is tolerant to various functional groups . .

properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRKYVLNBKABMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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